3-Ethylthio-5,6-diphenyl-1,2,4-triazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H15N3S |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
3-ethylsulfanyl-5,6-diphenyl-1,2,4-triazine |
InChI |
InChI=1S/C17H15N3S/c1-2-21-17-18-15(13-9-5-3-6-10-13)16(19-20-17)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |
InChI Key |
YMKNFZIIWYENGN-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC(=C(N=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 3 Ethylthio 5,6 Diphenyl 1,2,4 Triazine Derivatives
Inverse Electron Demand Hetero-Diels-Alder (IEDDA) Cycloaddition Reactions of 1,2,4-Triazines
The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a powerful transformation for constructing new heterocyclic systems. rsc.orgsigmaaldrich.comnih.gov In this reaction, an electron-deficient diene, such as a 1,2,4-triazine (B1199460), reacts with an electron-rich dienophile (e.g., enamines, ynamines, or strained alkenes). nih.govnih.gov The 1,2,4-triazine ring is inherently electron-poor due to the presence of three nitrogen atoms, making it an excellent candidate for IEDDA reactions. acs.org
The general mechanism involves a [4+2] cycloaddition between the triazine (acting as the 4π component) and a dienophile. This is typically followed by a retro-Diels-Alder reaction that expels a molecule of dinitrogen (N₂), leading to the formation of a substituted pyridine (B92270) ring. researchgate.net The reactivity of the triazine in these cycloadditions is significantly influenced by its substituents. Electron-withdrawing groups on the triazine ring lower its LUMO energy, accelerating the reaction, while electron-donating groups can decrease reactivity. rsc.org
Table 1: Influence of Substituents on IEDDA Reactivity of 1,2,4-Triazines
| Substituent Position | Substituent Type | Effect on Reactivity | Rationale |
|---|---|---|---|
| C3, C5, C6 | Electron-Withdrawing (e.g., -CO₂Me, -CF₃) | Increases | Lowers LUMO energy of the triazine diene. rsc.org |
| C3, C5, C6 | Electron-Donating (e.g., -OMe, -NR₂) | Decreases | Raises LUMO energy of the triazine diene. |
Nucleophilic Substitution Reactions on the 1,2,4-Triazine Ring System
The electron-deficient nature of the 1,2,4-triazine ring makes it susceptible to nucleophilic attack. This reactivity is central to the functionalization of triazine derivatives. Nucleophilic substitution can occur either by direct displacement of a suitable leaving group from the triazine core or via an addition-elimination mechanism.
For derivatives of 3-Ethylthio-5,6-diphenyl-1,2,4-triazine, two primary sites are of interest for nucleophilic substitution: the C3 position, bearing the ethylthio group, and the C5/C6 positions. The ethylthio group itself is a poor leaving group but can be converted into a highly effective one. A common strategy involves the oxidation of the thioether to the corresponding sulfoxide (B87167) or, more effectively, the sulfone. sioc-journal.cnorganic-chemistry.org The resulting ethylsulfonyl group is an excellent leaving group and can be readily displaced by a wide range of nucleophiles, including amines, alkoxides, and thiols. sioc-journal.cnnih.gov This two-step sequence provides a powerful method for introducing diverse functionalities at the C3 position.
Alternatively, the related compound, 3-chloro-5,6-diphenyl-1,2,4-triazine, is a versatile intermediate where the chlorine atom is readily displaced by various nucleophiles.
Strong nucleophiles such as carbanions (e.g., from organometallic reagents or stabilized enolates) can react with the 1,2,4-triazine ring. While direct substitution at the C3 position would require activation of the ethylthio group, carbanions can also add to the electron-deficient C5 or C6 positions of the triazine ring. nih.gov This process, known as covalent addition, can lead to the formation of dihydrotriazine intermediates. Subsequent oxidation or elimination can restore aromaticity, resulting in a functionalized triazine. For example, studies on related 1,2,3-triazines have shown that nucleophilic attack by carbanions occurs regioselectively at the C6 position, leading to ring-opened products or rearranged heterocyclic systems after loss of N₂. nih.gov A similar reactivity pattern can be anticipated for 1,2,4-triazines, providing a pathway for C-C bond formation on the heterocyclic core.
The ethylthio group at the C3 position is a key functional handle for a variety of transformations.
Oxidation: The sulfur atom can be selectively oxidized to a sulfoxide or a sulfone using common oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgresearchgate.net The choice of oxidant and reaction conditions can often allow for selective formation of either the sulfoxide or the sulfone. organic-chemistry.org
Nucleophilic Displacement: As mentioned, the ethylsulfonyl group (-SO₂Et) is an excellent leaving group. The oxidation of this compound to its corresponding sulfone dramatically activates the C3 position for nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide array of substituents by reaction with O-, N-, and S-centered nucleophiles. sioc-journal.cnresearchgate.net This strategy is synthetically valuable for creating libraries of 3-substituted 1,2,4-triazine derivatives. lookchem.com
Table 2: Reactivity of the C3-Sulfur Moiety
| Initial Group | Transformation | Reagents | Product Group | Subsequent Reactivity |
|---|---|---|---|---|
| -SEt (Thioether) | Oxidation | H₂O₂ or m-CPBA | -SOEt (Sulfoxide) | Moderate leaving group |
| -SEt (Thioether) | Oxidation | Excess H₂O₂ or m-CPBA | -SO₂Et (Sulfone) | Excellent leaving group for SₙAr. sioc-journal.cnnih.gov |
Electrophilic Aromatic Substitution and Functionalization Reactions
This class of reactions focuses on the functionalization of the two phenyl rings at the C5 and C6 positions of the triazine core. The 1,2,4-triazine ring acts as a strong electron-withdrawing group, which significantly deactivates the attached phenyl rings towards electrophilic aromatic substitution (EAS). libretexts.org This deactivating effect means that standard EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation require harsh conditions to proceed.
When the reaction does occur, the triazine ring will direct incoming electrophiles to the meta positions of the phenyl rings. The mechanism involves the attack of a strong electrophile (E⁺), generated with the help of a catalyst, on the π-system of the phenyl ring to form a resonance-stabilized carbocation intermediate (the sigma complex). libretexts.org Due to the electron-withdrawing nature of the triazine substituent, the positive charge of this intermediate is least destabilized when the electrophile adds to the meta position. Loss of a proton (H⁺) from the intermediate restores the aromaticity of the phenyl ring, yielding the meta-substituted product.
Intramolecular Heterocyclization and Ring Closure Reactions
The this compound scaffold is an excellent precursor for the synthesis of fused heterocyclic systems. These reactions typically involve the introduction of a second functional group onto the thioether moiety, which can then undergo an intramolecular cyclization with one of the nitrogen atoms of the triazine ring. dntb.gov.uaeurjchem.comscilit.com
A well-established method starts with the S-alkylation of the parent compound, 5,6-diphenyl-1,2,4-triazine-3-thiol (B1216367), with a bifunctional electrophile. For instance, reaction with ethyl chloroacetate (B1199739) yields an intermediate ester. researchgate.net This ester can then be transformed into a variety of derivatives that are primed for cyclization.
Formation of Fused Thiazolidinones: The ester intermediate can be converted to its corresponding hydrazide by reaction with hydrazine (B178648) hydrate. This hydrazide can then be reacted with an aromatic aldehyde to form a Schiff base, which upon treatment with thioglycolic acid, undergoes cyclization to yield a fused thiazolidinone ring system. researchgate.net
Formation of Fused Triazoles/Thiadiazoles: Reaction of the hydrazide intermediate with reagents like phenyl isothiocyanate leads to a thiosemicarbazide (B42300) derivative, which can be cyclized under acidic or basic conditions to form fused triazole or thiadiazole rings. researchgate.net
These intramolecular reactions provide a powerful route to complex, polycyclic heteroaromatic structures built upon the 5,6-diphenyl-1,2,4-triazine (B1616786) core.
Table 3: Examples of Intramolecular Cyclization from 3-Thio-1,2,4-triazine Derivatives
| Intermediate Functional Group | Cyclizing Reagent | Fused Ring System Formed | Reference |
|---|---|---|---|
| -S-CH₂-CO-NH-N=CHAr | Thioglycolic Acid | Thiazolidinone | researchgate.net |
| -S-CH₂-CO-NH-NH₂ | Phenyl Isothiocyanate, then cyclization | Triazole/Thiadiazole | researchgate.net |
| -S-CH₂-CO₂Et | Thiourea (B124793) | Thiazole derivative | researchgate.net |
Reactivity Towards Isocyanates and Isothiocyanates
The direct reaction of this compound with electrophiles like isocyanates and isothiocyanates is generally not feasible, as the triazine molecule lacks a sufficiently nucleophilic site (such as an -NH₂ or -OH group) to initiate the attack.
However, the triazine core can be readily modified to introduce such reactivity. A common strategy is to convert the 3-ethylthio group into a 3-hydrazino (-NHNH₂) group. This can be achieved by first oxidizing the thioether to a sulfone, followed by nucleophilic substitution with hydrazine. researchgate.net The resulting 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776) is a potent nucleophile.
This hydrazino derivative reacts readily with isocyanates (R-N=C=O) and isothiocyanates (R-N=C=S) at the terminal nitrogen atom. researchgate.net The reaction with phenyl isocyanate, for example, yields the corresponding semicarbazide (B1199961) derivative. researchgate.net These adducts can then serve as precursors for further intramolecular cyclization reactions to generate fused triazolo[4,3-b] researchgate.netrsc.orgnih.govtriazine ring systems, adding another layer of complexity and functionality to the scaffold. researchgate.net
Stability and Degradation Studies in Various Chemical Environments
The stability of this compound is a critical aspect influencing its potential applications and environmental fate. Research into the stability of this compound and its derivatives has focused on its behavior under various chemical conditions, including hydrolysis, oxidation, and thermal stress. These studies reveal several key degradation and transformation pathways.
The core 1,2,4-triazine ring, while possessing aromatic character, is susceptible to degradation under certain harsh conditions. For instance, studies on polyphenyl-1,2,4-triazines have shown that the 1,2,4-triazine ring can be hydrolyzed in high-temperature water at 250°C, leading to the cleavage of the ring and the formation of terephthalic acid as a major hydrolysate. researchgate.net This suggests that the heterocyclic core of this compound could also be susceptible to degradation under extreme hydrolytic environments. Theoretical calculations have further indicated that the 1,2,4-triazine ring is inherently less stable and more prone to hydrolysis compared to the 1,3,5-triazine (B166579) isomer under similar conditions. researchgate.net
The ethylthio substituent at the 3-position of the triazine ring is a primary site for chemical transformation, particularly through oxidation. The sulfur atom can be readily oxidized to form the corresponding sulfoxide and subsequently the sulfone. This transformation is a common degradation pathway for alkylthio-substituted heterocycles.
The oxidation of the ethylthio group significantly alters the electronic properties and reactivity of the molecule. The resulting ethylsulfonyl group is a potent leaving group, making the 3-position of the triazine ring susceptible to nucleophilic substitution. This reactivity has been exploited in the synthesis of various 3-substituted-5,6-diaryl-1,2,4-triazines, where the methylsulfonyl precursor is displaced by O, N, and C-nucleophiles. nih.gov
The thermal stability of 1,2,4-triazine derivatives is generally dependent on the nature of their substituents. While specific data for this compound is not extensively documented, studies on related 1,2,4-triazine systems provide insights into their thermal behavior. For instance, the thermal decomposition of some triazine derivatives has been observed to occur at elevated temperatures, with the degradation mechanism often involving the fragmentation of the heterocyclic ring. rsc.org
The following tables summarize the expected degradation pathways of this compound based on the reactivity of analogous compounds.
Table 1: Hydrolytic Stability of the 1,2,4-Triazine Ring
| Condition | Reagents | Expected Products | Observations | Reference |
| High-Temperature Hydrolysis | Water (250°C) | Terephthalic acid and other degradation products | Cleavage of the 1,2,4-triazine ring. | researchgate.net |
| Acidic/Basic Hydrolysis (less extreme) | Dilute acids/bases at moderate temperatures | 5,6-Diphenyl-1,2,4-triazin-3(2H)-one | Hydrolysis of the ethylthio group to a hydroxyl group, which exists in tautomeric equilibrium with the triazinone form. | nih.gov |
Table 2: Oxidative Degradation of the Ethylthio Group
| Oxidizing Agent | Reaction Conditions | Primary Product | Secondary Product | Notes | References |
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, low temperature | 3-Ethylsulfinyl-5,6-diphenyl-1,2,4-triazine | 3-Ethylsulfonyl-5,6-diphenyl-1,2,4-triazine | Stepwise oxidation occurs. The sulfoxide is formed first, followed by the sulfone with excess oxidant. | urfu.ruorganic-chemistry.org |
| Hydrogen Peroxide | Acetic acid, room temperature | 3-Ethylsulfinyl-5,6-diphenyl-1,2,4-triazine | 3-Ethylsulfonyl-5,6-diphenyl-1,2,4-triazine | A greener alternative for selective oxidation to the sulfoxide. | mdpi.com |
Table 3: Thermal Decomposition
| Temperature Range | Atmosphere | Expected Degradation Pathway | Notes | Reference |
| > 200°C | Inert (e.g., Nitrogen) | Fragmentation of the triazine ring, elimination of the ethylthio group. | The specific decomposition temperature and products would depend on the heating rate and experimental setup. | rsc.org |
Spectroscopic Characterization and Structural Elucidation of 3 Ethylthio 5,6 Diphenyl 1,2,4 Triazine
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR Chemical Shift Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For 3-Ethylthio-5,6-diphenyl-1,2,4-triazine, both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.
The ¹H NMR spectrum of a related compound, 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (B89699), shows characteristic signals for the aromatic protons of the diphenyl and pyridyl groups. chemicalbook.com The signals for the phenyl protons typically appear in the range of δ 7.24-7.75 ppm, while the pyridyl protons resonate at δ 7.91-8.91 ppm. chemicalbook.com In the case of this compound, the ethyl group would introduce two additional signals: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with their exact chemical shifts influenced by the neighboring sulfur atom and the triazine ring. The complexity of these spectra can sometimes be challenging to interpret due to low solubility in common deuterated solvents and the potential for dynamic equilibria in solution. tdx.cat
The ¹³C NMR spectrum provides complementary data on the carbon framework. For a similar triazine derivative, the carbon signals of the phenyl groups are observed in the aromatic region of the spectrum. rsc.org The carbons of the triazine ring itself would also have distinct chemical shifts. The ethylthio substituent would be identified by two signals in the aliphatic region corresponding to the methylene and methyl carbons. The use of advanced NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can further aid in the definitive assignment of all proton and carbon signals, especially in complex molecules. rsc.org
Table 1: Representative NMR Data for a Related Triazine Compound
| Nucleus | Chemical Shift (δ) ppm | Assignment |
|---|---|---|
| ¹H | 8.927 | Pyridyl-H |
| ¹H | 8.717 | Pyridyl-H |
| ¹H | 7.936 | Pyridyl-H |
| ¹H | 7.687 | Phenyl-H |
| ¹H | 7.640 | Phenyl-H |
| ¹H | 7.482 | Phenyl-H |
| ¹H | 7.44 | Phenyl-H |
| ¹H | 7.42 | Phenyl-H |
| ¹H | 7.38 | Phenyl-H |
| ¹H | 7.36 | Phenyl-H |
Data for 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine as a representative example. chemicalbook.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural components.
Key expected vibrations include C-H stretching from the aromatic phenyl rings and the aliphatic ethyl group. The C=N stretching vibrations of the triazine ring are also a significant feature, typically appearing in the 1650-1550 cm⁻¹ region. researchgate.net The C-S stretching vibration from the ethylthio group would be observed in the fingerprint region of the spectrum. The in-plane ring stretches of the triazine ring can be similar to those of the phenyl ring. mdpi.com For comparison, the IR spectrum of the related compound 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine shows distinct peaks that help in its characterization. chemicalbook.com
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H stretch | 3100-3000 |
| Aliphatic C-H stretch | 3000-2850 |
| C=N stretch (triazine ring) | 1650-1550 |
| C=C stretch (aromatic rings) | 1600-1450 |
| C-S stretch | 800-600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π→π* and n→π* transitions.
The phenyl and triazine rings are the primary chromophores in the molecule. Studies on similar 1,2,4-triazine (B1199460) derivatives have shown that these compounds exhibit strong absorption in the UV region. For instance, 2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenol (B3259525) derivatives are effective UV absorbers in the 270-400 nm range. sci-hub.se The electronic absorption spectra of related triazine dyes show maximum absorption wavelengths between 350 and 400 nm. nih.gov The position and intensity of these absorption bands can be influenced by the solvent polarity and the nature of the substituents on the triazine and phenyl rings. mdpi.com
Table 3: Representative UV-Vis Absorption Data for a Related Triazine Derivative
| Compound | λmax (nm) |
|---|---|
| 5,6-diphenyl-1,2,4-triazine-3(4H)-thione (DTT) | 400 |
| 1,4-Bis((5,6-diphenyl-1,2,4-triazin-3-yl)thio)butane (BDTTB) | 350 |
| 1,4-Bis(((5,6-diphenyl-1,2,4-triazin-3-yl)thio)methyl)benzene (BDTTMB) | 350 |
Data for related triazine derivatives. nih.gov
Mass Spectrometry (MS, HRMS, ESI-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.
Electrospray Ionization (ESI) is a soft ionization technique often used for polar and thermally labile molecules, making it suitable for analyzing triazine derivatives. nih.gov In the mass spectrum of this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed, confirming its molecular weight. For a related compound, 3-methylsulfanyl-5-phenyl-1,2,4-triazine, the molecular structure was confirmed by mass spectrometry. nih.gov Fragmentation of the molecular ion can provide valuable structural information, such as the loss of the ethyl group or cleavage of the triazine ring.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z |
|---|---|
| [M]⁺ | Calculated for C₁₇H₁₅N₃S |
| [M+H]⁺ | Calculated for C₁₇H₁₆N₃S |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information about bond lengths, bond angles, and intermolecular interactions.
For this compound, a single-crystal X-ray diffraction analysis would reveal the planarity of the triazine ring and the dihedral angles between the triazine ring and the two phenyl rings. In a related structure, 3-methylsulfanyl-5-phenyl-1,2,4-triazine, the dihedral angle between the triazine and phenyl rings was found to be 11.77(7)°. nih.gov The crystal packing would likely be influenced by π-π stacking interactions between the aromatic rings. nih.gov Such detailed structural information is crucial for understanding the solid-state properties and intermolecular forces that govern the crystal lattice.
Table 5: Representative Crystallographic Data for a Related Triazine Compound
| Parameter | Value |
|---|---|
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
| V (ų) | 900.07(5) |
Data for a related triazolo-pyridazino-indole compound. mdpi.com
Electrochemical Characterization by Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. By measuring the current response to a varying potential, CV can determine the oxidation and reduction potentials of a molecule, providing insights into its electronic structure and reactivity.
The electrochemical behavior of this compound would be characterized by the oxidation of the ethylthio group and the reduction of the triazine ring. In studies of similar triazine-based materials, cyclic voltammetry has been used to determine the HOMO and LUMO energy levels. nih.gov For example, the electrochemical properties of fac-tris(2-phenylpyridine)Ir(III) complexes functionalized with 2,4,6-triphenyl-1,3,5-triazine (B147588) have been investigated using cyclic and differential pulse voltammetry. rsc.org The redox potentials obtained from CV are valuable for applications in materials science, such as in the design of organic electronic devices.
Thermal Analysis Techniques (TGA/dTGA)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (dTGA), are used to study the thermal stability and decomposition behavior of materials. TGA measures the change in mass of a sample as a function of temperature, while dTGA provides the rate of mass change.
For this compound, TGA would reveal the temperature at which the compound begins to decompose and the temperature at which the maximum rate of decomposition occurs. The decomposition profile can provide information about the stability of the different parts of the molecule. For instance, the loss of the ethylthio group might occur at a lower temperature than the decomposition of the diphenyl-triazine core. This information is critical for determining the processing and application temperature limits of the material.
Computational and Theoretical Investigations of 3 Ethylthio 5,6 Diphenyl 1,2,4 Triazine
Quantum Chemical Calculations for Electronic and Geometric Structure Determination
Quantum chemical calculations are fundamental to predicting the electronic and geometric properties of molecules. Methods based on Density Functional Theory (DFT) are commonly employed to model the structure and reactivity of 1,2,4-triazine (B1199460) derivatives. d-nb.infonih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic properties and chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap (Eg), is a key indicator of molecular stability and reactivity. d-nb.infocolab.ws
Studies on related 5,6-diphenyl-1,2,4-triazine (B1616786) derivatives using DFT at the B3LYP/6-31G(d,p) level provide valuable data. d-nb.infonih.gov For instance, the analysis of 5,6-diphenyl-1,2,4-triazine-3(4H)-thione (DTT), the precursor to the title compound, and its derivatives reveals how modifications to the core structure influence these energy levels. The HOMO is typically distributed over the electron-rich parts of the molecule, including the sulfur atom and phenyl rings, while the LUMO is often centered on the electron-deficient triazine ring. d-nb.info A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) |
|---|---|---|---|
| 5,6-diphenyl-1,2,4-triazine-3(4H)-thione (DTT) | -6.588 | -2.291 | 4.297 |
| 1,4-Bis((5,6-diphenyl-1,2,4-triazin-3-yl)thio)butane (BDTTB) | -6.776 | -2.484 | 4.292 |
| 1,4-Bis(((5,6-diphenyl-1,2,4-triazin-3-yl)thio)methyl)benzene (BDTTMB) | -6.735 | -2.517 | 4.218 |
Theoretical geometry optimization is used to find the most stable three-dimensional structure of a molecule. For a related compound, 5,6-diphenyl-3-(prop-2-yn-1-ylthio)-1,2,4-triazine, geometrical optimization was successfully performed using DFT with the B3LYP/6-311++G(d,p) basis set. ynu.edu.cn Such calculations for 3-Ethylthio-5,6-diphenyl-1,2,4-triazine would determine the precise bond lengths, bond angles, and dihedral angles. A key aspect of its conformational landscape is the orientation of the two phenyl rings at positions 5 and 6 relative to the triazine ring. These rings are generally not coplanar with the triazine heterocycle due to steric hindrance. The ethylthio group at position 3 also has rotational freedom, leading to different possible conformers that can be analyzed for their relative energies.
Aromaticity is a key concept in chemistry that explains the unique stability and reactivity of certain cyclic compounds. Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion used to assess aromaticity. It involves placing a "ghost" atom at the center of a ring and calculating its magnetic shielding. nih.gov Negative NICS values indicate diatropic ring currents characteristic of aromaticity, while positive values suggest paratropic currents found in antiaromatic systems. nih.gov
For 1,2,4-triazines, while they are considered aromatic heterocycles, their resonance energy is significantly lower than that of benzene. youtube.com NICS calculations would likely show a modest aromatic character for the 1,2,4-triazine ring in this compound. Different NICS variants, such as NICS(1) (calculated 1 Å above the ring plane) and NICSzz (the out-of-plane tensor component), are often used to filter out non-aromatic contributions and provide a more accurate measure. nih.gov
Molecular Docking Simulations for Ligand-Target Binding Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is instrumental in drug discovery for identifying potential therapeutic agents. Studies on various 1,2,4-triazine derivatives have demonstrated their potential as inhibitors for enzymes like human D-amino acid oxidase (h-DAAO), a target for schizophrenia treatment. nih.govrsc.orgnih.gov
In a typical docking study involving a 1,2,4-triazine derivative, the compound would be placed into the active site of the target protein. The simulation would then explore various binding poses and score them based on binding affinity. For h-DAAO inhibitors, key interactions were found to involve hydrogen bonds between the triazine ring and amino acid residues such as Gly313 and Arg283, as well as hydrophobic interactions with residues like Leu51 and His217. nih.govrsc.org Similarly, docking simulations of this compound could predict its binding mode and affinity for various targets, such as kinases or DNA topoisomerase, which are common targets for anticancer agents. ynu.edu.cn
| Interaction Type | Amino Acid Residues |
|---|---|
| Hydrogen Bonding | Gly313, Arg283, Tyr224, Tyr228 |
| Hydrophobic Interactions | Leu51, His217, Gln53, Leu215 |
Molecular Dynamics Simulations for Conformational Dynamics and Interaction Stability
Following molecular docking, molecular dynamics (MD) simulations are often performed to investigate the stability of the predicted ligand-receptor complex over time. MD simulations model the atomic movements of the system, providing insights into conformational changes and the persistence of key intermolecular interactions. nih.govrsc.org
Studies on Relative Stabilities of 1,2,4-Triazine Isomers and Dihydro-Derivatives
Theoretical calculations have been employed to study the relative stabilities of various 1,2,4-triazine isomers and their dihydro forms. Such studies are important for understanding the fundamental chemistry and potential reaction pathways of the triazine ring system. Using high-level quantum chemical methods like HF, MP2, DFT, and CBS-4, researchers have calculated the energies of nine possible dihydro-1,2,4-triazine isomers. acs.orgresearchgate.netbme.hunih.gov
These theoretical investigations have successfully rationalized experimental findings, confirming that 2,5-dihydro-1,2,4-triazine is the most stable isomer. acs.orgresearchgate.net The calculations also identified other relatively stable isomers, such as the 1,6-dihydro and 4,5-dihydro forms, while showing that some experimentally proposed structures were energetically unfavorable. acs.orgbme.hu These studies underscore the predictive power of computational chemistry in correcting and guiding experimental structural assignments within the 1,2,4-triazine family.
| Isomer | Relative Energy (kcal/mol) | Stability Ranking |
|---|---|---|
| 2,5-dihydro-1,2,4-triazine | 0.0 | 1 (Most Stable) |
| 1,6-dihydro-1,2,4-triazine | ~6.9 | 2 |
| 4,5-dihydro-1,2,4-triazine | ~8.6 | 3 |
Note: Energy values are illustrative based on findings that the 2,5-dihydro isomer is most stable, followed by the 1,6- and 4,5-dihydro isomers. researchgate.net
Prediction of Thermochemical and Kinetic Stabilities for Related Triazine Systems
Research on related 5,6-diphenyl-1,2,4-triazine derivatives indicates that the core triazine ring, substituted with bulky phenyl groups at the 5 and 6 positions, possesses a high degree of inherent stability. researchgate.net The planarity and aromatic character of the triazine ring contribute to this stability. The introduction of different functional groups at the 3-position can, however, modulate these properties.
A computational study utilizing DFT methods (B3LYP/6-31G(d,p)) on 5,6-diphenyl-1,2,4-triazine-3(4H)-thione (DTT), a close structural analog of the target compound where a thione group replaces the ethylthio group, provides valuable comparative data. nih.gov The optimized molecular structure from such calculations allows for the determination of key thermodynamic parameters. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting kinetic stability and reactivity. A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity.
For instance, in the study of DTT and its derivatives, the HOMO and LUMO energy levels were calculated to predict their electronic behavior. nih.gov These values are influenced by the nature of the substituent at the 3-position and any further modifications to the molecule.
Table 1: Calculated Electronic Properties of a Related 5,6-diphenyl-1,2,4-triazine Derivative
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 5,6-diphenyl-1,2,4-triazine-3(4H)-thione (DTT) | -5.98 | -2.54 | 3.44 |
Data sourced from computational studies on related triazine derivatives. nih.gov
Furthermore, studies on the reactivity of 3-substituted-6-phenyl-1,2,4-triazines have shown that the nature of the substituent at the 3-position significantly influences the reaction pathways and stability of intermediates. researchgate.net For example, the reactions of 3-X-6-phenyl-1,2,4-triazines (where X = SMe, SPh, SO₂Ph) with nucleophiles have been investigated, revealing the formation of various addition and substitution products. researchgate.net The stability of these intermediates and the activation barriers for their formation are key indicators of the kinetic stability of the parent molecule. Quantum chemical calculations have been instrumental in rationalizing the experimental outcomes and confirming the structures of the most stable isomers formed during these reactions. researchgate.net
The thermochemical stability can also be assessed by calculating the standard enthalpy of formation (ΔHf°). While specific values for this compound are not reported, experimental and computational studies on other triazine derivatives provide a framework for estimation. For example, the enthalpies of formation for various substituted 1,3,5-triazines have been determined, showing a dependence on the nature and number of substituents. nih.govrsc.org These studies indicate that the introduction of different functional groups can significantly alter the energetic landscape of the triazine core.
Mechanistic Studies of Biological Activities of 3 Ethylthio 5,6 Diphenyl 1,2,4 Triazine and Analogs
Antimicrobial Activity: Investigation of Mechanisms Against Bacterial and Fungal Strains
The antimicrobial potential of 1,2,4-triazine (B1199460) derivatives has been explored, with a significant focus on their antifungal properties. The mechanism of action often involves the disruption of essential fungal cellular processes.
A primary target for antifungal 1,2,4-triazine derivatives is the enzyme Lanosterol (B1674476) 14α-demethylase (CYP51). researchgate.netbohrium.comgoogle.com This enzyme is a crucial component of the ergosterol (B1671047) biosynthesis pathway in fungi. bohrium.comgoogle.com Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. google.com Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately impairing fungal growth. bohrium.com
Molecular docking and molecular dynamics simulations have been employed to investigate the interaction between 1,2,4-triazine derivatives and the CYP51 enzyme of Candida albicans. researchgate.netgoogle.comnih.gov These computational studies aim to predict the binding affinity and identify key interactions within the enzyme's active site. researchgate.netgoogle.com Research has shown that several 5,6-diphenyl-1,2,4-triazine (B1616786) derivatives exhibit high binding affinity for CYP51, comparable to or even exceeding that of the conventional antifungal drug fluconazole. researchgate.netgoogle.com For instance, in one in-silico study, derivatives such as 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-(pyridin-2-yl)-N-tosylacetamide and 5,6-diphenyl-3-(tritylthio)-1,2,4-triazine demonstrated strong docking scores, suggesting they are potent inhibitors of the enzyme. researchgate.net These findings propose that 1,2,4-triazine derivatives can serve as scaffolds for developing new antifungal agents that target the ergosterol biosynthesis pathway. researchgate.netgoogle.com
| Compound Name | Target Enzyme | Organism | Docking Score (kcal/mol) | Reference Compound | Ref. |
| 1,2,4-Triazine | CYP51 | Candida albicans | -9.5 | Fluconazole (-8.1) | researchgate.net |
| 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-(pyridin-2-yl)-N-tosylacetamide | CYP51 | Candida albicans | -11.5 | Fluconazole (-8.1) | researchgate.net |
| 5,6-diphenyl-3-(tritylthio)-1,2,4-triazine | CYP51 | Candida albicans | -11.9 | Fluconazole (-8.1) | researchgate.net |
Antiviral Activity: Exploration of Cellular and Molecular Targets
Derivatives of the 1,2,4-triazine core have demonstrated notable antiviral activity against a variety of viruses. Research into their mechanism of action has pointed towards the inhibition of key viral enzymes necessary for replication. For example, certain pyrrolo[2,1-f] acs.orgacs.orggoogle.comtriazine derivatives have been identified as having high antiviral activity against the influenza A virus (H1N1). globalresearchonline.net Molecular docking studies suggest that a plausible mechanism for this activity is the inhibition of neuraminidase, a viral enzyme essential for the release of new virus particles from infected cells. globalresearchonline.net
Furthermore, other analogs have shown a broad spectrum of activity against various DNA viruses. google.com For instance, 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]-5-azacytosine, a triazine analog of the antiviral drug cidofovir, is effective against adenoviruses, poxviruses, and herpesviruses. google.com Additionally, early studies reported that 5,6-diphenyl-1,2,4-triazine-3-thiol (B1216367) and its derivatives possess activity against Orthomyxoviridae, the family of viruses that includes influenza. researchgate.net
Anticancer and Antitumor Activity: Elucidation of Cellular Pathways and Molecular Targets
The anticancer properties of 3-Ethylthio-5,6-diphenyl-1,2,4-triazine and its analogs are the most extensively studied aspect of their biological profile. These compounds influence multiple cellular pathways and molecular targets that are critical for cancer cell proliferation, survival, and inflammation.
The ability of 1,2,4-triazine derivatives to inhibit various enzymes implicated in carcinogenesis is a key component of their antitumor activity.
Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX): Chronic inflammation is a known driver of cancer, and the enzymes COX-2 and 5-LOX are central to this process. Novel 5,6-diphenyl-1,2,4-triazine-3-thiol derivatives have been developed as potent dual inhibitors of both COX-2 and 5-LOX. researchgate.netnih.gov One such derivative, compound 6k in a specific study, exhibited an IC₅₀ value of 0.33 µM against COX-2 and 4.90 µM against 5-LOX, showing superior potency compared to the standard drugs celecoxib (B62257) and zileuton (B1683628), respectively. researchgate.net Other research has focused on 5,6-diaryl-1,2,4-triazine-3-ylthioacetate derivatives as selective COX-2 inhibitors. beilstein-journals.org
Beta-site APP-cleaving enzyme 1 (BACE1): While primarily a target for Alzheimer's disease, BACE1 inhibition has been explored in the context of other pathologies. A series of 3-hydrazinyl-1,2,4-triazines bearing a pendant aryl phenoxy methyl-1,2,3-triazole moiety were synthesized and shown to have promising BACE1 inhibitory potential. dntb.gov.ua Specifically, compounds with chloro and nitro substitutions on the phenyl ring displayed IC₅₀ values of 8.55 µM and 11.42 µM, respectively. dntb.gov.ua
Polo-like kinase (PLK), Glycogen Synthase Kinase 3 beta (GSK3β), and Phosphodiesterase 10 (PDE10): Fused heterocyclic systems containing the 1,2,4-triazine ring have shown inhibitory activity against multiple kinases. Specifically, substituted imidazo[1,5-f] acs.orgacs.orggoogle.comtriazines have been identified as inhibitors of PLK, GSK3β, and PDE10, which are all potential therapeutic targets in oncology and neurodegenerative diseases. scielo.br
CYP1A1: The cytochrome P450 enzyme CYP1A1 is involved in the metabolic activation of procarcinogens. Aryl morpholino triazenes have been identified as a new class of compounds that can inhibit CYP1A1, potentially preventing the activation of cancer-causing substances. dalriadatx.com
mTOR-kinase and PIP3-kinase (PI3K): The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer. science.gov Morpholine-substituted 1,3,5-triazines are recognized as potent inhibitors of this pathway. A 1,3,5-triazine (B166579) derivative was also reported to have good inhibitory activity against PI3Kγ with an IC₅₀ value of 6.90 μM. science.gov
Epidermal Growth Factor Receptor (EGFR): The pyrrolo[2,1-f] acs.orgacs.orggoogle.comtriazine nucleus has been identified as a novel template for kinase inhibitors. acs.org Attaching specific side chains known to confer EGFR inhibition resulted in potent inhibitors of the receptor's tyrosine kinase activity. acs.org Some derivatives have also been developed to target drug-resistant mutants of EGFR, such as T790M. google.com
| Compound Class/Derivative | Target Enzyme(s) | IC₅₀ Value(s) | Ref. |
| 5,6-diphenyl-1,2,4-triazine-3-thiol derivative (6k) | COX-2 / 5-LOX | 0.33 µM (COX-2) / 4.90 µM (5-LOX) | researchgate.net |
| 3-hydrazinyl-1,2,4-triazine derivative (7c) | BACE1 | 8.55 µM | dntb.gov.ua |
| 1,3,5-triazine derivative (Compound 6) | PI3Kγ | 6.90 µM | science.gov |
| Pyrrolo[2,1-f] acs.orgacs.orggoogle.comtriazine derivative (Compound 19) | c-Met / VEGFR-2 | 2.3 nM (c-Met) / 5.0 nM (VEGFR-2) | dntb.gov.ua |
| Aryl morpholino triazene (B1217601) (Compound 2) | CYP1A1 / CYP1B1 | 10 µM (CYP1A1) / 18 µM (CYP1B1) | dalriadatx.com |
A key mechanism of the anticancer action of 1,2,4-triazine derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. One study found that a 5,6-diaryl-1,2,4-triazine hybrid, compound 11E, induced apoptosis in MGC-803 gastric cancer cells. acs.org The mechanism was determined to be through the mitochondrial pathway, evidenced by a decrease in the mitochondrial membrane potential. acs.org Further analysis showed that the compound caused an increase in the expression of pro-apoptotic proteins like Bax, Cleaved-Caspase 9, Cleaved-Caspase 3, and Cleaved PARP, while decreasing the levels of anti-apoptotic proteins such as Bcl-2. acs.org
Other analogs have been shown to induce cell cycle arrest. acs.org For example, a triazine dipeptide derivative arrested MCF-7 breast cancer cells in the G2/M phase of the cell cycle and dramatically increased the population of apoptotic cells. acs.org Similarly, a xanthone-1,2,4-triazine conjugate, compound 7e, was shown to activate apoptotic mechanisms in A-172 glioblastoma cells. acs.org
The anticancer potential of this compound and its analogs has been confirmed through in vitro cytotoxicity assays against various human cancer cell lines. These studies determine the concentration of the compound required to inhibit cancer cell growth by 50% (IC₅₀).
Recent research on novel xanthone-1,2,4-triazine and acridone-1,2,4-triazine conjugates demonstrated significant antiproliferative activity against several cancer cell lines. acs.org Notably, these compounds were effective against glioblastoma (A-172), breast ductal carcinoma (Hs578T), and colorectal carcinoma (HCT116). acs.org For example, xanthone-1,2,4-triazine derivative 7e showed a more intense cytotoxic effect against A-172 glioblastoma cells than the conventional chemotherapy drug cisplatin. acs.org Triazine mimic antibiotics have also shown potent cytotoxic effects against the HCT-116 colon cancer cell line.
| Compound Class/Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Ref. |
| Xanthone-1,2,4-triazine conjugate (7a) | HCT116 | Colorectal Carcinoma | 6.2 | acs.org |
| Xanthone-1,2,4-triazine conjugate (7a) | A-172 | Glioblastoma | 5.8 | acs.org |
| Xanthone-1,2,4-triazine conjugate (7a) | Hs578T | Breast Ductal Carcinoma | 5.6 | acs.org |
| Xanthone-1,2,4-triazine conjugate (7e) | HCT116 | Colorectal Carcinoma | 5.6 | acs.org |
| Xanthone-1,2,4-triazine conjugate (7e) | A-172 | Glioblastoma | 3.1 | acs.org |
| Xanthone-1,2,4-triazine conjugate (7e) | Hs578T | Breast Ductal Carcinoma | 5.8 | acs.org |
| Triazine dipeptide (3a) | HCT-116 | Colon Cancer | >50 | acs.org |
| Triazine mimic antibiotic (NSC 710607) | HCT-116 | Colon Cancer | 0.55 | |
| Petiveria alliacea dry extract | Hs578T | Breast Cancer | ~6.5* | science.gov |
Value converted from 30 µg/ml as reported in the source.
Anti-inflammatory Activity: Modulation of Inflammatory Mediators and Pathways (e.g., Interleukin-1 (IL-1), Tumor Necrosis Factor (TNF), COX-2, 5-LOX)
The 1,2,4-triazine scaffold, particularly with 5,6-diphenyl substitution, is a recognized framework for the development of potent anti-inflammatory agents. nih.govresearchgate.netresearchgate.netnih.gov Research has focused on the dual inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.govbohrium.com These enzymes are critical in the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators.
A novel series of derivatives based on 5,6-diphenyl-1,2,4-triazine-3-thiol, the direct precursor to this compound, was synthesized and evaluated for inhibitory activity against both COX-2 and 5-LOX enzymes. nih.gov Several compounds in this series demonstrated moderate to excellent dual inhibitory potential. nih.gov Notably, compound 6k from the series emerged as a highly potent inhibitor, with an IC₅₀ value of 0.33 ± 0.02 μM for COX-2 and 4.90 ± 0.22 μM for 5-LOX. nih.gov This potency surpassed that of the standard drugs celecoxib (COX-2 IC₅₀ = 1.81 ± 0.13 μM) and zileuton (5-LOX IC₅₀ = 15.04 ± 0.18 μM). nih.gov The significant anti-inflammatory efficacy of this analog was further confirmed in carrageenan-induced rat paw edema models. nih.gov Molecular docking studies have affirmed that these derivatives fit well within the specific binding sites of both the COX-2 and 5-LOX enzymes. nih.gov
The diphenyl structural motif is a feature of selective COX-2 inhibitors like celecoxib, and the 1,2,4-triazine scaffold is present in the anti-inflammatory drug azapropazone, suggesting the utility of combining these pharmacophores. researchgate.netresearchgate.net Furthermore, derivatives of 5,6-diphenyl-1,2,4-triazin-3(2H)-one have been noted for their ability to modulate inflammatory cytokines, with a US patent granted for this activity. researchgate.net
Table 1: Dual Inhibition of COX-2 and 5-LOX by a 5,6-diphenyl-1,2,4-triazine-3-thiol derivative (Compound 6k) Compared to Standards
| Compound | COX-2 Inhibition (IC₅₀ µM) | 5-LOX Inhibition (IC₅₀ µM) |
|---|---|---|
| Compound 6k | 0.33 ± 0.02 | 4.90 ± 0.22 |
| Celecoxib (Standard) | 1.81 ± 0.13 | N/A |
| Zileuton (Standard) | N/A | 15.04 ± 0.18 |
Data sourced from Bioorganic Chemistry. nih.gov
Antithrombotic and Antiplatelet Aggregation Mechanisms
Derivatives of 5,6-diphenyl-1,2,4-triazine have been identified as effective inhibitors of blood platelet aggregation. nih.gov Mechanistic studies have shown that these compounds can inhibit arachidonic acid-induced aggregation of rabbit platelets in vitro. nih.gov The presence of phenyl groups at both the 5- and 6-positions of the triazine ring was found to be essential for this inhibitory activity. nih.gov
In a study of various 3-substituted 5,6-diaryl-as-triazines, several acetate (B1210297) derivatives demonstrated potent antiplatelet effects. nih.gov Among the synthesized compounds, ethyl 5-(4-methoxyphenyl)-6-phenyl-as-triazine-3-acetate (24a ) and ethyl 5,6-bis(4-methoxyphenyl)-as-triazine-3-acetate (24f ) were the most potent, exhibiting inhibitory activity nearly equal to that of the reference drug anitrazafen. nih.gov
Further supporting these findings, other research has identified 5,6-diaryl-1,2,4-triazine derivatives with different side chains, such as a 3-morpholinoethylamine moiety, that exhibit a promising antithrombotic profile in vivo. researchgate.netnih.gov The collective evidence points to the 5,6-diphenyl-1,2,4-triazine core as a valuable scaffold for developing novel antiplatelet and antithrombotic agents. rsc.org
Table 2: Potent Antiplatelet Aggregation Activity of 5,6-Diaryl-1,2,4-triazine Acetate Analogs
| Compound ID | Compound Name | Relative Potency |
|---|---|---|
| 24a | Ethyl 5-(4-methoxyphenyl)-6-phenyl-as-triazine-3-acetate | Potent inhibitory activity, almost equal to anitrazafen |
| 24f | Ethyl 5,6-bis(4-methoxyphenyl)-as-triazine-3-acetate | Potent inhibitory activity, almost equal to anitrazafen |
Data sourced from Yakugaku Zasshi. nih.gov
Antioxidant Properties and Mechanisms of Action
The 1,2,4-triazine framework is associated with significant antioxidant and radical scavenging properties. researchgate.netrsc.org Specifically, derivatives of 5,6-diphenyl-1,2,4-triazine have been developed as anti-inflammatory agents that also possess antioxidant activity. researchgate.net In vivo biochemical analyses have confirmed the antioxidant properties of potent dual COX-2/5-LOX inhibitors derived from 5,6-diphenyl-1,2,4-triazine-3-thiol. nih.gov This suggests a dual mechanism of action where the compounds not only inhibit pro-inflammatory enzymes but also mitigate oxidative stress, which is a key component of the inflammatory process.
Enzyme Inhibition Studies Beyond Mammalian Targets (e.g., Urease)
Beyond their effects on mammalian enzymes, 1,2,4-triazine derivatives have been investigated as inhibitors of microbial enzymes, such as urease. Urease is a nickel-containing enzyme produced by various bacteria and fungi that plays a role in the pathogenesis of certain infections. Research on heteroaromatic hydrazone-based 1,2,4-triazine motifs has identified potent urease inhibitors. researchgate.net
In one study, a synthesized 1,2,4-triazine derivative (compound 4 ) demonstrated an IC₅₀ value of 15.26 ± 0.16 µM against urease, proving to be more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 21.25 ± 0.15 µM). researchgate.net Molecular docking studies suggest that the superior inhibitory activity of this compound may be due to its strong interaction with the nickel ions (Ni²⁺) in the enzyme's active site. researchgate.net These findings indicate that the 5,6-diphenyl-1,2,4-triazine scaffold can be a valuable template for designing effective inhibitors against non-mammalian enzyme targets.
Table 3: Urease Inhibitory Activity of a 1,2,4-Triazine Derivative
| Compound | Urease Inhibition (IC₅₀ µM) |
|---|---|
| Compound 4 (1,2,4-Triazine derivative) | 15.26 ± 0.16 |
| Thiourea (Standard) | 21.25 ± 0.15 |
Data sourced from Journal of Molecular Structure. researchgate.net
Advanced Applications of 3 Ethylthio 5,6 Diphenyl 1,2,4 Triazine Scaffolds in Chemical Science
Bioorthogonal Chemistry and Bioconjugation Techniques
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. acs.org The 1,2,4-triazine (B1199460) scaffold has emerged as a promising candidate for developing such reactions.
Development as Bioorthogonal Reagents and Clickable Probes
1,2,4-triazines are recognized as effective reagents in bioorthogonal chemistry. nih.gov They can undergo inverse electron-demand Diels-Alder (IEDDA) cycloaddition reactions with strained dienophiles like trans-cyclooctene (B1233481) (TCO). nih.gov These triazine scaffolds are noted for their high stability in aqueous environments and towards cellular thiols, a crucial feature for biological applications. nih.gov
While general 1,2,4-triazines have been developed as bioorthogonal probes, specific research on 3-Ethylthio-5,6-diphenyl-1,2,4-triazine in this context is not extensively documented. However, the general stability and reactivity profile of the 1,2,4-triazine core suggests its potential as a "clickable" probe. escholarship.orgnih.gov The reaction rates and stability can be finely tuned by altering the substituents on the triazine ring. nih.gov
Design of Mutually Orthogonal Bioorthogonal Reactions
A significant goal in chemical biology is the development of multiple bioorthogonal reactions that can proceed simultaneously in the same biological system without cross-reacting—a concept known as mutual orthogonality. The tunable reactivity of 1,2,4-triazines makes them strong candidates for creating such systems. escholarship.org
Computational and experimental studies have shown that the reactivity of 1,2,4-triazines can be controlled through substitution patterns. For instance, calculations predicted that while 1,2,4-triazines react with highly strained dienophiles like TCO, they would be nonreactive with others such as cyclopropenes and norbornene. nih.gov This differential reactivity, which can be verified experimentally, lays the groundwork for developing mutually orthogonal reactions, enabling more complex multi-component labeling and imaging applications in living systems. escholarship.orgnih.gov
Materials Science Applications of 1,2,4-Triazine Derivatives
The electron-deficient nature of the triazine ring makes its derivatives suitable for applications in optoelectronic materials. mdpi.com
Development as Components for Optoelectronic Materials (e.g., n-type Semiconductors, Dye-Sensitized Solar Cells)
Derivatives of 5,6-diphenyl-1,2,4-triazine (B1616786) have been investigated as potential materials for dye-sensitized solar cells (DSSCs). d-nb.info A computational study using Density Functional Theory (DFT) analyzed the suitability of 5,6-diphenyl-1,2,4-triazine-3(4H)-thione (DTT), the tautomer of the thiol precursor, and its derivatives as sensitizers in DSSCs. d-nb.info
The study calculated key optoelectronic parameters, which indicate that these compounds are promising candidates for use in organic solar cells. The sulfur atom acts as an electron donor, while the phenyl and triazine groups function as electron acceptors. d-nb.info The calculated energy levels suggest that electron injection from the dye to the semiconductor (e.g., TiO₂) conduction band is favorable. d-nb.info
Table: Calculated Optoelectronic Properties of DTT and Related Derivatives for DSSCs Data from DFT/CAM-B3LYP/6-31G++(d,p) calculations.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (E_g) (eV) | Open-Circuit Voltage (V_oc) (eV) | Light Harvest Efficiency (LHE) |
| DTT * | -5.700 | -2.262 | 3.438 | 1.938 | 0.963 |
| BDTTB | -5.845 | -2.140 | 3.705 | 2.060 | 0.999 |
| BDTTMB | -5.801 | -2.100 | 3.701 | 2.100 | 0.999 |
| BDTTMP | -5.638 | -2.122 | 3.516 | 2.078 | 0.999 |
| Source: d-nb.info | |||||
| DTT: 5,6-diphenyl-1,2,4-triazine-3(4H)-thione | |||||
| BDTTB: 1,4-Bis((5,6-diphenyl-1,2,4-triazin-3-yl)thio)butane | |||||
| BDTTMB: 1,4-Bis(((5,6-diphenyl-1,2,4-triazin-3-yl)thio)methyl)benzene | |||||
| BDTTMP: 2,6-Bis(((5,6-diphenyl-1,2,4-triazin-3-yl)thio)methyl)pyridine |
Fabrication and Characterization of Thin Films
The development of thin films is essential for creating optoelectronic devices. Research on metal complexes of a Schiff base derived from 5,6-diphenyl-1,2,4-triazine-3-ylhydrazine included the fabrication and analysis of a heterojunction device. Analysis of the absorption coefficient near the fundamental absorption edge indicated indirect allowed transitions with energy gaps of 1.1 and 2.55 eV. A heterojunction fabricated from these materials exhibited diode-like behavior with clear rectification characteristics, supporting its potential use in optical sensors and other optoelectronic applications. While this work highlights the potential of the core scaffold, studies detailing the specific fabrication and characterization of thin films made directly from This compound are not presently available.
Design and Development of Novel Chemical Reagents and Catalysts
The 1,2,4-triazine nucleus, particularly when functionalized at the 3-position, presents a versatile scaffold for the design of novel chemical reagents. Research into derivatives of 5,6-diphenyl-1,2,4-triazine has led to the development of effective activating agents for important chemical transformations. Specifically, the closely related compound, 3-mercapto-5,6-diphenyl-1,2,4-triazine (3-MDT), has been identified as a potent carboxyl activating group, paving the way for its use as a reagent in organic synthesis, particularly in peptide chemistry. asianpubs.org
The design of this reagent is centered on the reactivity of the thiol group at the 3-position of the 5,6-diphenyl-1,2,4-triazine core. This thiol group can be readily acylated by carboxylic acids to form a highly reactive thioester intermediate. This intermediate, N-benzoyl-5,6-diphenyl-1,2,4-triazine-3-thione, serves as an activated form of the carboxylic acid, facilitating subsequent reactions with nucleophiles such as amines and alcohols under mild conditions. asianpubs.org The driving force for these reactions is the regeneration of the stable 3-mercapto-5,6-diphenyl-1,2,4-triazine, which can be observed by a distinct color change during the reaction. asianpubs.org
The effectiveness of 3-mercapto-5,6-diphenyl-1,2,4-triazine as a carboxyl activating agent has been demonstrated through its application in the formation of amides and esters. asianpubs.org The N-benzoyl derivative, prepared by reacting 3-MDT with benzoic acid, readily undergoes aminolysis and alcoholysis to produce the corresponding amides and esters in high yields and with rapid reaction times. asianpubs.org
Detailed Research Findings:
The utility of 3-mercapto-5,6-diphenyl-1,2,4-triazine as a carboxyl activating reagent was established through a series of experiments involving the synthesis of its N-benzoyl derivative and subsequent reactions with various nucleophiles. The key findings are summarized below.
Synthesis of the Activated Reagent:
The activated form of the reagent, N-benzoyl-5,6-diphenyl-1,2,4-triazine-3-thione, was synthesized from 3-mercapto-5,6-diphenyl-1,2,4-triazine and benzoic acid. asianpubs.org This thioester serves as the key intermediate for subsequent carboxyl transfer reactions.
Application in Amide and Ester Synthesis:
The N-benzoyl-5,6-diphenyl-1,2,4-triazine-3-thione was then subjected to reactions with a variety of amines and alcohols to demonstrate its efficacy as a carboxyl activating group. The reactions proceeded smoothly at ambient temperature, affording the desired products in excellent yields. asianpubs.org
Aminolysis and Alcoholysis Reactions Using Activated 3-MDT
| Nucleophile | Product | Reaction Time | Yield (%) |
|---|---|---|---|
| Aniline | Benzanilide | 5 min | 90 |
| Benzylamine | N-Benzylbenzamide | 10 min | 85 |
| Methanol | Methyl benzoate | 15 min | 80 |
| Ethanol | Ethyl benzoate | 20 min | 75 |
Table 1: Summary of aminolysis and alcoholysis reactions of N-benzoyl-5,6-diphenyl-1,2,4-triazine-3-thione with various nucleophiles. The reactions were carried out at ambient temperature and resulted in high yields of the corresponding amides and esters, demonstrating the effectiveness of 3-mercapto-5,6-diphenyl-1,2,4-triazine as a carboxyl activating group. asianpubs.org
The successful synthesis of amides and esters in high yields and under mild conditions underscores the potential of the 3-mercapto-5,6-diphenyl-1,2,4-triazine scaffold in the development of new chemical reagents. asianpubs.org The straightforward reaction procedure and the quantitative regeneration of the parent thiol make it an attractive alternative to conventional carboxyl activating agents used in organic synthesis. asianpubs.org Further derivatization of the this compound scaffold could lead to the development of a new generation of catalysts and reagents with tailored properties for a wide range of chemical applications.
Future Perspectives and Research Challenges in 3 Ethylthio 5,6 Diphenyl 1,2,4 Triazine Research
Exploration of Undiscovered Synthetic Pathways and Scalable Preparations
The development of novel and efficient synthetic methodologies is paramount for advancing the research and application of 3-Ethylthio-5,6-diphenyl-1,2,4-triazine. A common route to analogous 3-alkylthio-1,2,4-triazines involves the S-alkylation of the corresponding 1,2,4-triazine-3-thiol. researchgate.net For instance, the reaction of 5,6-diphenyl-1,2,4-triazine-3-thiol (B1216367) with an ethyl halide in the presence of a base would be the most direct approach. researchgate.net
Future research should focus on:
Microwave-Assisted and Ultrasound-Assisted Synthesis: These green chemistry techniques have the potential to significantly shorten reaction times, improve yields, and reduce the use of hazardous solvents compared to conventional heating methods. nih.gov Exploring these methods for the synthesis of this compound could lead to more environmentally friendly and scalable production processes.
One-Pot, Multi-Component Reactions: Designing a one-pot synthesis from readily available starting materials would be a significant advancement. A three-component reaction involving benzil (B1666583), thiosemicarbazide (B42300), and an ethylating agent could provide a direct and efficient route to the target molecule, bypassing the need to isolate the intermediate thiol. nih.gov
Flow Chemistry: For large-scale production, continuous flow synthesis offers advantages in terms of safety, efficiency, and process control. Developing a flow-based protocol for the synthesis and subsequent functionalization of this compound would be a major step towards its industrial application.
Investigation of Novel Reactivity Patterns and Unexplored Transformations
The reactivity of the 1,2,4-triazine (B1199460) ring is characterized by its electron-deficient nature, making it susceptible to nucleophilic attack. The ethylthio group at the 3-position is a key functional handle that can be exploited for further molecular diversification.
Key areas for future investigation include:
Nucleophilic Aromatic Substitution (SNAr): The ethylthio group can potentially be displaced by various nucleophiles (e.g., amines, alcohols, thiols) to generate a library of novel 3-substituted-5,6-diphenyl-1,2,4-triazines. Studying the scope and limitations of these SNAr reactions is crucial. For example, the reaction of 3-((6-chloropyrimidin-4-yl)thio)-5,6-diphenyl-1,2,4-triazine with various amines has been shown to proceed effectively. nih.gov
Oxidation of the Thioether: The sulfur atom in the ethylthio group can be oxidized to the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives would exhibit different electronic properties and biological activities. The oxidation of 3-(methylthio)-6-aryl-1,2,4-triazines to the corresponding sulfones has been successfully achieved using reagents like potassium peroxymonosulfate (B1194676) (Oxone®). reading.ac.uk
Cross-Coupling Reactions: The development of methods for palladium- or copper-catalyzed cross-coupling reactions at the C-3 position would open up new avenues for creating carbon-carbon and carbon-heteroatom bonds, leading to a wide array of novel derivatives with potentially enhanced properties.
Cycloaddition Reactions: The 1,2,4-triazine ring can participate in inverse-electron-demand Diels-Alder reactions. Investigating the cycloaddition chemistry of this compound with various dienophiles could lead to the synthesis of complex polycyclic and heterocyclic systems.
Deeper Mechanistic Studies of Biological Activities at the Molecular and Sub-cellular Levels
While many 1,2,4-triazine derivatives have shown a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties, the specific mechanisms of action are often not fully elucidated. jmchemsci.com For this compound, a thorough investigation into its biological effects is a critical research challenge.
Future studies should aim to:
Identify Cellular Targets: Determine the specific proteins, enzymes, or nucleic acids with which the compound interacts. For example, a study on 3-thiomethyl-5,6-(dimethoxyphenyl)-1,2,4-triazine demonstrated its neuroprotective effects by modulating MAPK phosphorylation and HSP expression. nih.gov
Elucidate Signaling Pathways: Investigate how the compound modulates key cellular signaling pathways involved in disease pathogenesis. This could involve techniques such as western blotting, qPCR, and reporter gene assays.
Sub-cellular Localization: Determine the sub-cellular compartment(s) where the compound accumulates, which can provide clues about its mechanism of action. This can be achieved using fluorescently tagged analogs and confocal microscopy.
Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogs to understand how structural modifications affect biological activity. This will be crucial for optimizing the compound's potency and selectivity. For instance, studies on 5,6-diaryl-1,2,4-triazine derivatives have highlighted the importance of substituents on the phenyl rings for neuroprotective activity. researchgate.net
Integration with Advanced Chemical Biology Techniques for Target Identification
Identifying the direct molecular targets of a bioactive compound is a major challenge in drug discovery. Advanced chemical biology techniques can provide powerful tools to address this. nih.gov
Future research should leverage:
Affinity-Based Proteomics: Design and synthesize a probe molecule based on the this compound scaffold, incorporating a reactive group or a tag for affinity purification of its binding partners from cell lysates.
Activity-Based Protein Profiling (ABPP): If the compound is found to be an enzyme inhibitor, ABPP can be used to identify its target enzyme(s) in a complex proteome.
Photo-affinity Labeling: Introduce a photo-reactive group into the molecule. Upon UV irradiation, the probe will covalently bind to its target protein(s), allowing for their identification by mass spectrometry.
Genetic Approaches: Techniques such as drug-resistance mutations, gene overexpression screening, and CRISPR-Cas9 based screens can be employed to identify genes that modulate the cellular response to the compound, thereby providing insights into its mechanism of action.
Rational Design of Next-Generation Triazine Derivatives through Computational Approaches
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of new molecules with improved properties. nih.gov
For this compound, computational approaches can be used to:
Molecular Docking: If a biological target is identified, molecular docking can be used to predict the binding mode of the compound and to guide the design of new analogs with improved affinity and selectivity. Docking studies have been successfully used to investigate the binding of 1,2,4-triazine derivatives to targets like lanosterol (B1674476) 14-demethylase (CYP51). nih.gov
Quantitative Structure-Activity Relationship (QSAR): Develop QSAR models to correlate the structural features of a series of analogs with their biological activity. These models can then be used to predict the activity of virtual compounds and to prioritize them for synthesis.
Pharmacophore Modeling: Generate a pharmacophore model based on the key structural features required for biological activity. This model can be used to screen virtual libraries for new compounds with the desired activity profile.
Molecular Dynamics (MD) Simulations: Perform MD simulations to study the dynamic behavior of the compound when bound to its target protein. This can provide insights into the stability of the complex and the key interactions that govern binding.
By systematically addressing these research challenges, the scientific community can unlock the full therapeutic and technological potential of this compound and its future generations of derivatives.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Ethylthio-5,6-diphenyl-1,2,4-triazine, and how can reaction conditions be optimized?
- Methodology :
- The compound is synthesized via nucleophilic substitution or condensation reactions. For example, 3-hydrazino-5,6-diphenyl-1,2,4-triazine reacts with ethyl acetoacetate, acetylacetone, or π-acceptor-activated carbonitriles (e.g., 1,2-dicyanobenzene) in polar aprotic solvents like DMF. Charge-transfer complexation is critical for forming fused heterocyclic systems .
- Optimization involves adjusting temperature (reflux vs. room temperature), solvent polarity, and stoichiometric ratios of reagents. For instance, reactions with tetracyanoethane in DMF at 80°C yield stable adducts .
Q. How can the molecular structure and purity of this compound be validated?
- Methodology :
- Crystallography : Single-crystal X-ray diffraction confirms planarity of the triazine ring (r.m.s. deviation <0.006 Å) and dihedral angles of phenyl substituents (e.g., 89.97° and 55.52° for 5- and 6-phenyl groups) .
- Spectroscopy : Use NMR to identify ethylthio protons (δ 1.2–1.4 ppm for CH, δ 2.8–3.1 ppm for SCH) and IR to confirm C=S stretching (∼1250 cm). Mass spectrometry (MS) validates molecular ion peaks (e.g., m/z 341 for [M+H]) .
Q. What are the primary applications of this compound in analytical chemistry?
- Methodology :
- Iron detection : Forms a red complex with Fe(II) and 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT) in 1,2-dichloroethane. Absorbance at 610 nm (ε = 1.9 × 10 L·mol·cm) enables trace iron quantification in biological fluids (e.g., serum) and environmental samples .
Advanced Research Questions
Q. How do reaction mechanisms differ when this compound interacts with π-acceptors vs. electrophilic reagents?
- Methodology :
- π-Acceptors (e.g., tetracyanoethane): Form charge-transfer complexes via nucleophilic attack on electron-deficient carbons, leading to fused heterocycles (e.g., pyridotriazines). Mechanistic studies using UV-Vis spectroscopy track intermediate formation .
- Electrophiles (e.g., α-bromomalononitrile): React via SN displacement of the ethylthio group, confirmed by -NMR monitoring of intermediate carbocation stability .
Q. How can contradictions in reported IC values for anticancer activity be resolved?
- Methodology :
- Standardized assays : Compare cytotoxicity data using consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay). For example, IC values from Table 9 in Mohsen et al. (2019) vary due to cell permeability differences .
- SAR analysis : Correlate substituent effects (e.g., ethylthio vs. hydrazino groups) with activity. Ethylthio derivatives show enhanced lipophilicity, improving membrane penetration .
Q. What strategies mitigate side reactions during functionalization of the triazine core?
- Methodology :
- Protecting groups : Use Boc-protected amines to prevent unwanted cyclization during nucleophilic substitutions .
- Solvent control : Polar solvents (DMF, DMSO) stabilize intermediates in reactions with unsymmetrical 1,3-bicarbonyl compounds, reducing byproducts like pyrazole derivatives .
Q. How can computational methods predict the biological activity of novel triazine derivatives?
- Methodology :
- Docking studies : Model interactions with target proteins (e.g., PDK1 for antitumor activity). For example, 3-amino analogues bind PDK1’s ATP pocket with ΔG = −9.2 kcal/mol .
- QSAR models : Use Hammett constants (σ) of substituents to predict logP and IC. Ethylthio groups (σ = 0.18) balance hydrophobicity and electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
